molecular formula C10H11ClO2 B1604168 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one CAS No. 22362-65-8

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

Cat. No. B1604168
CAS No.: 22362-65-8
M. Wt: 198.64 g/mol
InChI Key: OXDGCXYTPWZPNT-UHFFFAOYSA-N
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Patent
US09096600B2

Procedure details

The 4-chloro-3-methyl-phenol (2 g, 10 mmol) and the propionyl chloride (1.8 mL, 20. mmol) were combined and the mixture was heated at 60° C. for 2 hours. The reaction was concentrated in vacuo to remove excess propionyl chloride to give an oil. To this was added aluminum trichloride (2.7 g, 20. mmol) and the mixture was heated at 180° C. for 30 minutes. The reaction mixture was then cooled to room temperature and slowly quenched with 1 N HCl while cooling in an ice bath. The reaction was partitioned between EtOAc and water. The organic layer was washed with 1 N HCl, water, brine, dried over magnesium sulfate and concentrated to give the crude product as a dark oil. The product was purified by chromatography on silica gel eluting with hexane:EtOAc gradient to give 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one as a solid (1.5 g, 60%). LCMS calculated for C10H12ClO2 (M+H)+: m/z=199.0. found: 198.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[C:10](Cl)(=[O:13])[CH2:11][CH3:12].[Cl-].[Cl-].[Cl-].[Al+3]>>[Cl:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([OH:8])=[C:6]([C:10](=[O:13])[CH2:11][CH3:12])[CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)C
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess propionyl chloride
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 180° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
slowly quenched with 1 N HCl
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a dark oil
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(CC)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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